L-Glutamic acid,4-diamino-6-pteridinyl)ethyl]benzoyl]-

In vivo antitumor efficacy L1210 leukemia model Increased lifespan

Standard antifolates like methotrexate suffer from variable transport kinetics and resistance. 10-Deazaaminopterin (10-DAM) is a classical 4-aminopteroyl antifolate and a potent, competitive DHFR inhibitor (nanomolar range). Its defining C10 methylene bridge provides a distinct pharmacology: 4- to 14-fold lower influx Km vs. MTX, enhancing cellular accumulation. - **Key Applications:** Pralatrexate impurity reference standard (Impurity 2/10); tool for RFC/FPGS pharmacology studies. - **Quantitative Advantage:** Direct antitumor efficacy in L1210 murine leukemia (sc: +171.2% ILS). - **Supply:** Reliable source for oncology and autoimmune disease research.

Molecular Formula C20H21N7O5
Molecular Weight 439.4 g/mol
CAS No. 52454-37-2
Cat. No. B1664510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid,4-diamino-6-pteridinyl)ethyl]benzoyl]-
CAS52454-37-2
Synonyms10-deaza-aminopterin
10-deazaaminopterin
10-deazaaminopterin hydrochloride
10-deazaaminopterin monohydrochloride
10-deazaaminopterin, sodium salt
10-deazaminopterin
Molecular FormulaC20H21N7O5
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)
InChIKeyLGFLRHWJJKLPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





10-Deazaaminopterin (CAS 52454-37-2): Overview and Pharmacological Profile


10-Deazaaminopterin (10-DAM; CAS 52454-37-2), systematically designated as L-Glutamic acid, N-[4-[2-(2,4-diamino-6-pteridinyl)ethyl]benzoyl]-, is a classical 4-aminopteroyl antifolate belonging to the 10-deazaaminopterin series [1]. It acts as a potent, competitive inhibitor of dihydrofolate reductase (DHFR), the primary intracellular target of antifolate chemotherapy [2]. The defining structural feature of 10-DAM is the replacement of the N10 nitrogen of the 4-aminopteroyl scaffold with a methylene (–CH2–) bridge, a modification that differentially alters mediated membrane transport, intracellular polyglutamylation kinetics, and the therapeutic index relative to methotrexate (MTX) and aminopterin (AMT) while preserving nanomolar-range DHFR affinity [1].

DHFR inhibition and antifolate pharmacology studies
Carrier-mediated transport (RFC) and FPGS polyglutamylation pathway analysis
Reference compound for in vivo tumor model response and autoimmune disease model endpoint monitoring

Differentiation of 10-Deazaaminopterin from Methotrexate and Aminopterin


Although 10-deazaaminopterin, methotrexate (MTX), and aminopterin (AMT) all target DHFR, the C10-methylene substitution in 10-DAM produces a fundamentally different pharmacological profile that precludes interchangeable use. Structural modification at the N10/C10 position has little effect on DHFR inhibition potency but profoundly alters mediated membrane transport kinetics: the influx Km of 10-DAM in L1210, Ehrlich, and S180 tumor cells is 4- to 14-fold lower than that of MTX, resulting in enhanced cellular accumulation [1]. Furthermore, the four folate analogs exhibit markedly different substrate activities for folylpolyglutamyl synthetase (FPGS), with polyglutamylation rates ordered AMT > 10-ethyl-10-deazaaminopterin > MTX > 10-DAM in L1210 cells, producing distinct intracellular retention and target engagement kinetics [2]. These transport and metabolism differences translate to divergent cytotoxicity, antitumor efficacy, and clinical tolerability profiles that cannot be extrapolated from one antifolate to another.

Carrier-mediated influx kinetics may differ markedly from methotrexate, limiting direct replacement in transport studies.
Polyglutamylation rates differ across cell types; intracellular retention profile may not extrapolate from MTX or aminopterin data.
Cytotoxic potency and endpoint response profiles may shift across tumor models; class-level inferences require assay-specific validation.

Quantitative Evidence: 10-Deazaaminopterin vs. Classical Antifolates


In Vivo Antitumor Efficacy in Murine L1210 Leukemia

In a direct head-to-head murine study, 10-deazaaminopterin administered subcutaneously (6–12 mg/kg q2d × 5) produced a maximum increase in lifespan (ILS) of +171.2% against L1210 leukemia compared to +149.8% for methotrexate (MTX) under identical dosing conditions [1]. A confirmatory study at equitoxic (LD10) dosages demonstrated ILS values of +178% for 10-DAM versus +151% for MTX against the same L1210 model [2]. Following oral administration (3–6 mg/kg q2d × 5), the differential widened further: 10-DAM achieved +122.8% ILS versus only +57% for MTX, representing an approximately 2.2-fold greater survival prolongation [1]. Against solid tumors, the relative tumor volumes (treated/control × 100%) at 6 mg/kg q1d × 5 favored 10-DAM over MTX: 12% vs. 41% for Sarcoma 180, 16% vs. 31% for Taper liver tumor, and 20% vs. 30% for Ehrlich carcinoma [1].

In Vivo L1210 ILS
Reported model response
10-DAM (sc/po)+171.2% ILS sc; +122.8% ILS oral
MTX (sc/po)+149.8% ILS sc; +57% ILS oral
Survival prolongation endpoint context in murine leukemia; oral route shows larger differential.
Data from head-to-head murine L1210 studies; solid tumor volume reductions also reported.
In vivo antitumor efficacy L1210 leukemia model Increased lifespan Methotrexate comparator

Reduced Folate Carrier Membrane Transport Kinetics

A systematic biochemical characterization of 10-deazaaminopterin series analogs revealed that the C10-methylene modification produces transport properties distinctly different from MTX. In L1210, Ehrlich, and S180 murine tumor cell lines, 10-DAM, its 10-alkyl derivatives, and aminopterin all exhibited influx Vmax values comparable to MTX, but influx Km values were 4- to 14-fold lower than those of MTX [1]. The key structural determinant is the absence of the N10-methyl group: substitution at N10 (as in MTX) reduces influx potential, whereas substitution at C10 (as in 10-DAM) preserves high-affinity carrier-mediated uptake. This translates to greater net cellular accumulation of 10-DAM at equivalent extracellular concentrations in tumor cells [1]. Importantly, in normal proliferative intestinal epithelium, the transport advantage is diminished, suggesting a degree of tumor-selective uptake that contributes to the improved therapeutic index observed in vivo [1].

RFC Influx Km
Class-level inference
4- to 14-fold lower vs MTX
Supports higher-affinity carrier-mediated uptake; accumulation advantage in tumor-cell models.
Measured in L1210, Ehrlich, and S180 cells; exact Km values comparable to aminopterin.
Reduced folate carrier Membrane transport kinetics Influx Km Tumor cell drug accumulation

Cytotoxic Potency Across Tumor Cell Lines

In a comprehensive cytotoxicity study employing a 3-hour clonogenic assay, 10-deazaaminopterin demonstrated 3- to 10-fold greater potency than MTX against murine L1210 leukemia cells and 7- to 14-fold greater potency against human Manca B-cell leukemia cells [1]. The four antifolates tested (MTX, AMT, 10-DAM, and 10-ethyl-10-deazaaminopterin) were approximately equipotent within each cell type except for MTX, which was consistently the least potent [1]. In murine Sarcoma 180 cells, 10-DAM retained a 5- to 10-fold potency advantage over MTX, although it was 5- to 10-fold less potent than its 10-ethyl analog in this particular cell line [1]. The cytotoxicity data were qualitatively consistent with observed differences in transport properties and polyglutamylation rates [1]. These findings demonstrate that the 10-deaza scaffold confers enhanced cytotoxic potency over MTX across multiple cell lineages, while the introduction of a 10-alkyl substituent (as in the 10-ethyl analog) further modulates cell-type-specific activity.

Cytotoxic Potency
Cross-study comparable
vs MTX (L1210/Manca/S180)3- to 14-fold greater cytotoxic potency in clonogenic assay
vs 10-EDAM (S180)5- to 10-fold lower potency than the 10-ethyl analog
Supports cytotoxicity endpoint review; cell-type-dependent differences inform tool compound selection.
3-hour drug exposure; soft-agar clonogenic assay across murine and human cell lines.
Cytotoxicity Clonogenic assay L1210 leukemia Manca B-cell leukemia Methotrexate resistance

Clinical Efficacy and Safety in Rheumatoid Arthritis

A 15-week prospective, double-blind, randomized controlled trial directly compared 10-deazaaminopterin with methotrexate in 26 patients with rheumatoid arthritis (RA) [1]. Both treatment groups demonstrated significant improvement across all measured clinical parameters, and the drugs were well tolerated. Only one patient in the 10-DAM group withdrew due to side effects [1]. The study concluded that 10-DAM is at least as beneficial as MTX for RA treatment within the trial period [1]. A subsequent 1-year continuation double-blind study (10-DAM n=10; MTX n=8) confirmed comparable long-term safety and efficacy profiles: one 10-DAM-treated patient and two MTX-treated patients experienced transient side effects, while one MTX-treated patient discontinued due to recurrent nausea [2]. These clinical data establish 10-DAM as a molecule with demonstrated human tolerability and disease-modifying activity that is at minimum non-inferior to the gold-standard antifolate MTX in RA.

RA Clinical Trial
Reported endpoint context
15-week RCT (n=26)Non-inferior endpoint response vs MTX; comparable tolerability profile
1-year extensionSimilar safety-related endpoint context; 1 of 10 with transient effects
Human tolerability benchmark; supports autoimmune disease model endpoint monitoring with MTX comparator.
Double-blind, randomized controlled trial in rheumatoid arthritis patients.
Rheumatoid arthritis Double-blind randomized controlled trial Disease-modifying antirheumatic drug Clinical safety

Intracellular Polyglutamylation Kinetics

In a direct comparative study of four folate analogs under conditions of equivalent drug entry rates, the relative rates of polyglutamate accumulation in L1210 and Sarcoma 180 cells ranked: aminopterin (AMT) > 10-ethyl-10-deazaaminopterin (10-EDAM) > methotrexate (MTX) > 10-deazaaminopterin (10-DAM) [1]. In Manca human B-cell leukemia cells, the order shifted to 10-EDAM ≈ AMT > 10-DAM > MTX, indicating cell-type-dependent FPGS substrate preferences [1]. Despite having the slowest polyglutamylation rate among the four analogs, 10-DAM still achieved 85–95% of total intracellular drug in polyglutamate forms by 24 hours in L1210 cells, predominantly as tetra- and higher polyglutamates [1]. A complementary DHFR inhibition study showed that polyglutamylation of 10-DAM produces a complex, non-monotonic effect on DHFR inhibitory potency (IC50 increases up to 3 Glu residues, then decreases at 4–5 Glu residues), in contrast to MTX where each additional glutamate residue produces a stepwise decrease in IC50 [2]. This distinct metabolic behavior means intracellular drug retention and target engagement kinetics for 10-DAM cannot be extrapolated from MTX or AMT data.

Polyglutamylation Rank
Cross-study comparable
1. Aminopterin (fastest)
2. 10-Ethyl-10-deazaaminopterin
3. Methotrexate
4. 10-Deazaaminopterin (slowest)
Cell-type-dependent FPGS substrate ranking; 10-DAM polyglutamylation is the slowest among classical antifolates.
L1210 and S180 cells; 85–95% polyglutamate forms at 24 h despite slow rate.
Polyglutamylation Folylpolyglutamyl synthetase Intracellular drug retention Antifolate metabolism

Thymidylate Synthase Inhibitory Activity

Beyond its primary DHFR target, 10-deazaaminopterin and its 10-alkyl derivatives inhibit human thymidylate synthase (TMPS) from acute myeloblastic leukemia cells, with important structural determinants of potency and mechanism. 10-DAM monoglutamate inhibits TMPS with a Ki of 220 μM in a noncompetitive fashion with respect to 5,10-methylenetetrahydropteroylglutamate [1]. In contrast, 10-ethyl-10-deazaaminopterin monoglutamate inhibits TMPS with a Ki of 410 μM in a competitive fashion [1]. Alkylation at the 10-position progressively decreased TMPS inhibition, with IC50 values increasing in the order: 10-DAM < 10,10-dimethyl < 10-methyl < 10-ethyl derivative [1]. Polyglutamylation dramatically enhanced TMPS inhibitory potency: 10-DAM tetraglutamate was 138-fold more active than the 10-DAM monoglutamate, while 10-EDAM triglutamate was >51-fold more active than its monoglutamate [1]. In comparative terms, MTX polyglutamates were 15- to 30-fold more inhibitory toward L. casei thymidylate synthase than corresponding 10-DAM polyglutamates [1], indicating that while 10-DAM does inhibit TMPS, the 10-deaza scaffold reduces TS-directed off-target activity compared with MTX.

TMPS Inhibition
Reported secondary pharmacology
10-DAM (monoglutamate)Ki = 220 μM, noncompetitive
10-EDAM (monoglutamate)Ki = 410 μM, competitive
Distinct inhibition mode; TS-directed activity lower versus MTX polyglutamates. Relevant for polypharmacology studies.
Human thymidylate synthase; polyglutamate forms enhance potency (138-fold for 10-DAM tetraglutamate).
Thymidylate synthase Noncompetitive inhibition Enzyme kinetics Secondary pharmacology

Research and Industrial Applications of 10-Deazaaminopterin


Antifolate Backbone for Superior In Vivo Oncology Efficacy

For academic or industry oncology groups developing antifolate-based therapies, 10-DAM serves as an ideal reference compound or chemical starting point when the program objective is to improve upon methotrexate's in vivo antitumor efficacy. The direct head-to-head murine data demonstrating +171.2% versus +149.8% ILS (sc route) and +122.8% versus +57% ILS (oral route) in L1210 leukemia [1] provide quantitative benchmarks for efficacy differentiation. The broader spectrum of activity across ascites and solid tumor models [1] supports use in programs targeting diverse tumor histologies where MTX has shown limited single-agent activity.

Analytical Reference Standard for Pralatrexate Quality Control

10-Deazaaminopterin (CAS 52454-37-2) is cataloged as Pralatrexate Impurity 2 (also designated Pralatrexate Impurity 10 or Impurity PLQS-2) by multiple pharmacopeial reference standard suppliers [1]. Given that pralatrexate (10-propargyl-10-deazaaminopterin) is an FDA-approved drug (Folotyn) for relapsed/refractory peripheral T-cell lymphoma, 10-DAM is a critical reference material for analytical method development, forced degradation studies, batch-release testing, and stability-indicating HPLC method validation in both API manufacturing and finished dosage form quality control.

Tool Compound for Transport and Metabolism Pathway Studies

The 4- to 14-fold lower influx Km of 10-DAM versus MTX [1], combined with its distinct polyglutamylation kinetics (slowest rate among four classical antifolates) [2], makes 10-DAM a valuable tool compound for dissecting the relative contributions of RFC-mediated transport versus FPGS-mediated polyglutamate trapping to overall antifolate cellular pharmacology. Its intermediate position in the polyglutamylation rate hierarchy—faster than MTX in some cell types (Manca) but slower in others (L1210, S180) [2]—enables cell-type-specific investigations of FPGS substrate recognition.

Translational Research in Autoimmune Disease Models

For translational research programs exploring antifolate therapy in autoimmune or inflammatory diseases beyond oncology, 10-DAM offers a unique evidence package: the only compound in the 10-deazaaminopterin series with published double-blind, randomized clinical trial data versus MTX in rheumatoid arthritis [1]. The demonstration of comparable efficacy and safety to the gold-standard DMARD over 15 weeks and 1 year [1] provides a human tolerability benchmark supporting its use as a reference in preclinical autoimmune disease models, particularly where MTX serves as the standard-of-care comparator but alternative antifolate pharmacology is desired.

Application
Selection Property
Validation Focus
Oncology model efficacy comparison
In vivo tumor model response
ILS endpoint consistency across routes; tumor volume reduction in solid models
Pralatrexate impurity reference standard
Impurity identification and HPLC retention
Stability-indicating method validation; forced degradation studies
Transport and metabolism tool compound
RFC kinetics and FPGS polyglutamylation
Cell-type-specific FPGS substrate recognition; intracellular drug persistence assays
Autoimmune disease model research
Human tolerability benchmark
Disease-modifying endpoint monitoring with MTX comparator; long-term tolerability context
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